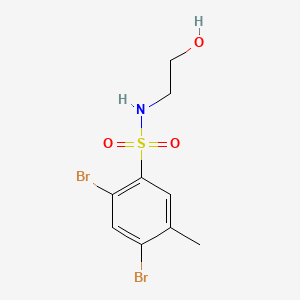![molecular formula [C38H23N6O10S.Cr.2Na]; [C36H20N5O9S.Cr.2Na] B1171890 Acid Black 168 CAS No. 12238-87-8](/img/new.no-structure.jpg)
Acid Black 168
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acid Black 168 is a synthetic dye belonging to the class of acid dyes. It is primarily used for dyeing and printing textiles, including wool, silk, polyamide, and polyvinyl alcohol fabrics. The compound is known for its excellent color fastness and ability to produce deep black shades. Its chemical structure includes a chromium complex, which contributes to its stability and color properties .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Acid Black 168 involves several key steps:
Diazotization: 4-Amino-3-hydroxynaphthalene-1-sulfonic acid is diazotized using sodium nitrite and hydrochloric acid.
Coupling: The diazonium salt formed is then coupled with Naphthalen-2-ol to produce an azo dye intermediate.
Complexation: The azo dye is subsequently complexed with chromium to form the final 1:2 chromium complex
Industrial Production Methods: In industrial settings, the production of this compound follows similar steps but on a larger scale. The process involves precise control of reaction conditions such as temperature, pH, and reactant concentrations to ensure high yield and purity. The final product is typically isolated by filtration, washed, and dried to obtain a black powder .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: The compound can be reduced under specific conditions, leading to the cleavage of the azo bond.
Substitution: Substitution reactions can occur at the aromatic rings, especially under acidic or basic conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium dithionite, zinc dust in acidic medium.
Substitution Reagents: Halogens, sulfonating agents.
Major Products:
Oxidation Products: Various oxidized derivatives depending on the conditions.
Reduction Products: Amines and other reduced fragments.
Substitution Products: Halogenated or sulfonated derivatives.
科学的研究の応用
Acid Black 168 has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of dye degradation and environmental impact.
Biology: Employed in staining techniques for microscopic analysis.
Medicine: Investigated for potential use in diagnostic assays and therapeutic applications.
Industry: Widely used in textile dyeing, leather coloring, and ink formulations .
作用機序
The primary mechanism of action of Acid Black 168 involves its ability to bind to fibers through ionic and hydrogen bonding interactions. The chromium complex in its structure enhances its affinity for fibers, resulting in a strong and permanent coloration. The dye molecules penetrate the fiber matrix and form stable complexes, ensuring color fastness and resistance to washing .
類似化合物との比較
Acid Black 1: Another acid dye used for similar applications but with different shade properties.
Acid Black 52: Known for its use in leather dyeing.
Acid Black 210: Used in textile dyeing with slightly different fastness properties
Uniqueness of Acid Black 168:
Color Fastness: Superior color fastness compared to some other acid dyes.
Stability: High stability due to the chromium complex.
Versatility: Suitable for a wide range of substrates, including wool, silk, and synthetic fibers
This compound stands out due to its excellent dyeing properties, stability, and versatility, making it a valuable compound in various industrial and research applications.
特性
CAS番号 |
12238-87-8 |
|---|---|
分子式 |
[C38H23N6O10S.Cr.2Na]; [C36H20N5O9S.Cr.2Na] |
分子量 |
0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(4,5-Dichloro-2-methylphenyl)sulfonyl]piperidine](/img/structure/B1171825.png)

